molecular formula C12H14O B14213202 5-Phenylhexa-3,5-dien-1-ol CAS No. 827325-03-1

5-Phenylhexa-3,5-dien-1-ol

Cat. No.: B14213202
CAS No.: 827325-03-1
M. Wt: 174.24 g/mol
InChI Key: YZXKWLFZISVQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylhexa-3,5-dien-1-ol is an organic compound characterized by a phenyl group attached to a hexa-3,5-dien-1-ol backbone. This compound is notable for its conjugated diene system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenylhexa-3,5-dien-1-ol can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction of benzaldehyde with a suitable diene precursor, such as trimethylpenta-2,4-dienylsilane, in the presence of a base like sodium hydroxide . The reaction typically proceeds under mild conditions, yielding the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-Phenylhexa-3,5-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the diene system to a saturated alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Saturated alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-Phenylhexa-3,5-dien-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylhexa-3,5-dien-1-ol involves its interaction with molecular targets through its conjugated diene system. This system can participate in various chemical reactions, including Diels-Alder reactions, which are crucial for its biological activity . The phenyl group can also engage in π-π interactions, enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylhexa-3,5-dien-1-ol is unique due to its alcohol functional group, which imparts distinct reactivity compared to its ketone and nitro analogs. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

CAS No.

827325-03-1

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

5-phenylhexa-3,5-dien-1-ol

InChI

InChI=1S/C12H14O/c1-11(7-5-6-10-13)12-8-3-2-4-9-12/h2-5,7-9,13H,1,6,10H2

InChI Key

YZXKWLFZISVQGW-UHFFFAOYSA-N

Canonical SMILES

C=C(C=CCCO)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.